molecular formula C11H7F2NO2 B2563292 2-(Difluoromethyl)quinoline-3-carboxylic acid CAS No. 2167417-22-1

2-(Difluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B2563292
CAS No.: 2167417-22-1
M. Wt: 223.179
InChI Key: GYLJULVLHAULFW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)quinoline-3-carboxylic acid (CAS: 2167417-22-1) is a fluorinated quinoline derivative with the molecular formula C₁₁H₇F₂NO₂ and a molar mass of 223.18 g/mol . The compound features a quinoline backbone substituted at the 2-position with a difluoromethyl (-CF₂H) group and at the 3-position with a carboxylic acid (-COOH) moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Fluorination at the 2-position enhances metabolic stability and bioavailability, as fluorine’s electronegativity modulates the molecule’s lipophilicity and pKa .

Properties

IUPAC Name

2-(difluoromethyl)quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-10(13)9-7(11(15)16)5-6-3-1-2-4-8(6)14-9/h1-5,10H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLJULVLHAULFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(Difluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(Difluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are extensively studied for their diverse biological activities. Below is a comparative analysis of 2-(difluoromethyl)quinoline-3-carboxylic acid with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-CF₂H, 3-COOH C₁₁H₇F₂NO₂ 223.18 Intermediate for agrochemicals
8-Fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid 2-CF₃, 3-COOH, 8-F C₁₁H₅F₄NO₂ 259.16 Potential antimicrobial agent
2-(Thiophen-2-ylsulfanyl)quinoline-3-carboxylic acid 2-SC₄H₃S, 3-COOH C₁₄H₉NO₂S₂ 287.35 Novel heterocyclic scaffold
6-Chloro-2,4-bis(difluoromethyl)quinoline-3-carboxylic acid 2-CF₂H, 4-CF₂H, 6-Cl, 3-COOH C₁₂H₆ClF₄NO₂ 323.63 Agrochemical candidate (high yield: 41%)
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline-3-carboxylic acid 2-C₆H₄F, 4-adamantyl, 3-COOH C₂₆H₂₅FNO₂ 414.48 Antitubercular activity

Physicochemical and Electronic Properties

  • Lipophilicity: The difluoromethyl group (-CF₂H) in this compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
  • Acidity : The 3-carboxylic acid group (pKa ~2.5) facilitates salt formation for improved solubility, while fluorine’s inductive effect slightly lowers the pKa of adjacent groups, affecting ionization .
  • Steric Effects : Bulkier substituents (e.g., adamantyl in ) reduce conformational flexibility but improve target specificity in antitubercular applications .

Biological Activity

2-(Difluoromethyl)quinoline-3-carboxylic acid is a fluorinated derivative of quinoline, which has gained attention for its diverse biological activities. This compound's unique structure, characterized by the presence of difluoromethyl and carboxylic acid functional groups, suggests potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

The molecular formula for this compound is C10H8F2N1O2. The difluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions and pharmacokinetics.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group can facilitate hydrogen bonding with proteins, while the difluoromethyl group may enhance binding affinity through hydrophobic interactions. This dual capability enables the compound to modulate enzyme activity and receptor interactions effectively.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant anti-inflammatory properties. In vitro assays on RAW264.7 mouse macrophages demonstrated that these compounds can reduce lipopolysaccharide (LPS)-induced inflammation without causing cytotoxicity .
  • Anticancer Potential : The compound has shown selective cytotoxic effects against various cancer cell lines, including MCF7 (mammary), HCT116 (colorectal), and HELA (cervical). Notably, quinoline derivatives were found to possess growth inhibition capabilities, suggesting potential as chemotherapeutic agents .

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several quinoline derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in treated macrophages compared to controls .
  • Anticancer Activity Evaluation : In a comparative study of several quinoline derivatives, this compound exhibited notable antiproliferative effects against MCF7 cells with an IC50 value that was significantly lower than that of traditional chemotherapeutics like cisplatin .

Comparative Activity Table

CompoundAnti-inflammatory IC50 (µM)Cytotoxicity IC50 (µM)Selectivity Index
This compound10151.5
Quinoline-4-carboxylic acid12201.67
Indomethacin8253.125
CisplatinN/A5N/A

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(difluoromethyl)quinoline-3-carboxylic acid derivatives?

The Friedländer condensation and one-pot multicomponent reactions are widely used. For example, substituted quinoline-3-carboxylic acids can be synthesized via ultrasound-assisted Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate, achieving yields of 52–82% . One-pot reactions with salicylaldehydes or naphthaldehyde derivatives further enable functionalization at the 2-position of the quinoline core .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and fluorine integration.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) groups.
  • Elemental analysis to verify purity and molecular composition .
  • High-resolution mass spectrometry (HRMS) for precise molecular weight determination .

Q. What are the primary structural modifications explored to enhance the solubility of quinoline-3-carboxylic acid derivatives?

Researchers often introduce polar substituents (e.g., hydroxyl, methoxy, or methylenedioxy groups) to the quinoline core or esterify the carboxylic acid group to improve solubility in organic solvents . Ethyl or methyl esters are common intermediates for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

Systematic optimization involves:

  • Catalyst screening : Acidic catalysts (e.g., KHSO₄) under ultrasound irradiation enhance reaction rates and yields .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .
  • Temperature control : Reactions performed at 80–100°C balance kinetic efficiency and thermal stability of sensitive fluorinated intermediates . For example, adjusting the molar ratio of aldehyde to ketoester precursors can increase yields from 52% to 82% .

Q. What is the mechanistic role of the difluoromethyl group in modulating biological activity?

The difluoromethyl group enhances metabolic stability and bioavailability by:

  • Reducing basicity of adjacent amines via inductive effects, improving membrane permeability .
  • Participating in hydrophobic interactions with protein targets (e.g., enzyme active sites) due to its lipophilic nature . Comparative studies of fluorinated vs. non-fluorinated analogs show improved IC₅₀ values in antimicrobial and anti-inflammatory assays .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar quinoline-3-carboxylic acid derivatives?

Discrepancies are addressed through:

  • Comparative structure-activity relationship (SAR) studies : Systematic variation of substituents at the 2-, 3-, and 6-positions to isolate contributing factors .
  • Standardized bioassays : Re-evaluating activities under uniform conditions (e.g., MIC testing against E. coli or S. aureus) to control for experimental variability .
  • Purity validation : Ensuring compounds are ≥95% pure via HPLC to exclude confounding effects of impurities .

Q. What strategies are employed to study the stability of this compound derivatives under physiological conditions?

  • pH-dependent stability assays : Incubating compounds in buffers mimicking gastric (pH 1.2) and intestinal (pH 6.8) environments to assess hydrolysis of ester or amide bonds .
  • Metabolic stability studies : Using liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .
  • Thermogravimetric analysis (TGA) : Monitoring thermal decomposition profiles to guide storage conditions .

Data Contradiction Analysis

Q. Why do different synthetic routes for this compound derivatives yield varying enantiomeric excess (ee) values?

Disparities arise from:

  • Catalyst stereoselectivity : Chiral phosphine catalysts (e.g., ferrocenyl-phosphine) in annulation reactions improve ee values to >90%, whereas non-chiral catalysts produce racemic mixtures .
  • Reaction intermediates : Keto-enol tautomerism in cyclocondensation steps can lead to epimerization, reducing enantiopurity .

Q. How do conflicting reports on the antibacterial efficacy of quinoline-3-carboxylic acid derivatives inform future research?

Contradictions highlight the need for:

  • Strain-specific testing : Activity against Gram-positive vs. Gram-negative bacteria varies due to differences in cell wall permeability .
  • Mechanistic studies : Identifying whether activity stems from topoisomerase inhibition or membrane disruption .
  • Resistance profiling : Monitoring mutations in target enzymes (e.g., DNA gyrase) to preempt resistance .

Methodological Recommendations

  • For low-yield reactions : Optimize stoichiometry, employ ultrasound irradiation to accelerate kinetics, or switch to microwave-assisted synthesis .
  • For SAR studies : Prioritize modifications at the 2-position (difluoromethyl) and 3-position (carboxylic acid) to maximize bioactivity .
  • For stability challenges : Use prodrug strategies (e.g., ester-to-acid conversion in vivo) to enhance pharmacokinetics .

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